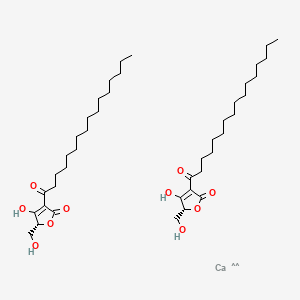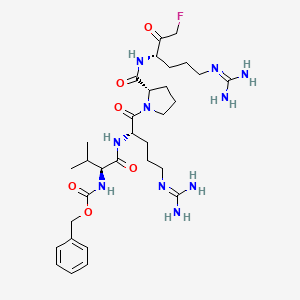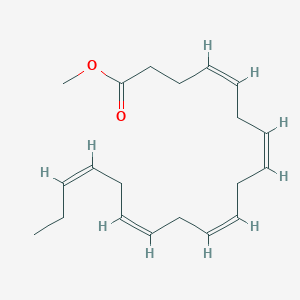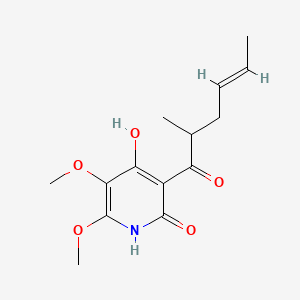
RK-682 (calcium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RK-682 (calcium salt) is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling events that control cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility . The calcium salt form of RK-682 is less soluble compared to its free acid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: RK-682 can be synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified using various chromatographic techniques. The calcium salt form is typically obtained during silica gel column chromatography .
Industrial Production Methods: Industrial production of RK-682 involves large-scale fermentation of Streptomyces sp. 88-682, followed by extraction and purification processes. The calcium salt form is produced by treating the free acid form with calcium ions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: RK-682 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in RK-682 can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form hydroxyl compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RK-682 can yield carbonyl compounds, while reduction can yield hydroxyl compounds .
Aplicaciones Científicas De Investigación
RK-682 (calcium salt) has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein tyrosine phosphatases and other enzymes.
Biology: It is used to investigate cellular signaling pathways and the regulation of cell cycle progression.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
RK-682 exerts its effects by inhibiting protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues in proteins. This inhibition leads to the accumulation of phosphorylated tyrosine residues, which can alter cellular signaling pathways and affect cell growth, proliferation, and survival . RK-682 also inhibits heparanase, an enzyme involved in the degradation of heparan sulfate, thereby preventing tumor cell invasion and angiogenesis .
Comparación Con Compuestos Similares
CI-010: Another inhibitor of protein tyrosine phosphatases with similar biological activities.
TAN 1364B:
Uniqueness: RK-682 (calcium salt) is unique due to its specific inhibitory effects on protein tyrosine phosphatases and heparanase. Its ability to arrest cell cycle progression at the G1/S transition and inhibit tumor cell invasion and angiogenesis makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C42H72CaO10 |
|---|---|
Peso molecular |
777.1 g/mol |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1 |
Clave InChI |
GSMKLXXXOAXSSB-ZMFXSWHNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)


![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
